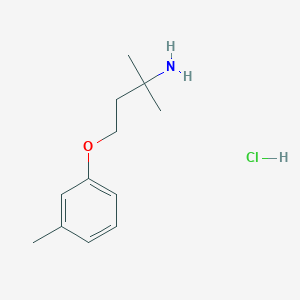
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile, also known as 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinonitrile, which is a naturally occurring compound found in plants, and it has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Analytical Methodologies
Research on similar chlorophenyl compounds has led to advancements in analytical methodologies. For instance, a study developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, which could potentially be adapted for analyzing compounds like 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile, aiding in the diagnosis of acute poisoning (Flanagan & Ruprah, 1989). Such methodologies are crucial for environmental monitoring and forensic investigations.
Material Science and Fluorescence Applications
In material science, the synthesis and characterization of similar compounds have been explored for their thermal stability and fluorescent properties. For example, a compound with a similar structure exhibited strong blue fluorescence and high thermal stability up to 300°C, suggesting potential applications in fluorescent materials and thermal resistant coatings (Suwunwong, Chantrapromma, & Fun, 2013). These characteristics are valuable in developing new materials for optoelectronic devices and high-temperature applications.
Environmental Monitoring and Remediation
Research on chlorophenyl compounds also extends to environmental monitoring and remediation. Studies on the degradation pathways and adsorption mechanisms of chlorophenols have highlighted the importance of such compounds in understanding environmental pollution and developing strategies for water treatment. For instance, graphene oxide has been investigated as an effective adsorbent for the removal of chlorophenol-based environmental hormones, indicating a possible application area for similar chlorophenyl compounds in purifying water contaminated with toxic organic pollutants (Wei et al., 2019).
Photocatalysis for Pollution Mitigation
The use of graphitic carbon nitride-based nanocomposites for the photocatalytic degradation of chlorophenol pollutants showcases another research avenue related to compounds like 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile. Such studies demonstrate the compound's relevance in developing advanced materials for environmental cleanup, particularly in treating industrial wastewater and mitigating organic pollutants (Akintunde et al., 2022).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-12-4-1-10(2-5-12)13-8-17(23-18(24)14(13)9-22)11-3-6-15(20)16(21)7-11/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWPTTXRVDXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)


![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)

![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)
